Sodium;3-oxidodioxaborirane;tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

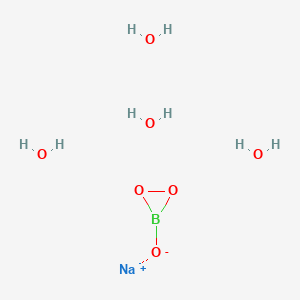

Sodium;3-oxidodioxaborirane;tetrahydrate is a useful research compound. Its molecular formula is BH8NaO7 and its molecular weight is 153.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications Overview

Sodium perborate tetrahydrate is primarily recognized for its oxidative properties, making it a valuable ingredient in several formulations. Below are the key areas where it is applied:

Detergents and Cleaning Products

Sodium perborate tetrahydrate is widely used in laundry detergents and cleaning agents due to its ability to release active oxygen. This property enhances the cleaning efficiency and stain removal capabilities of these products.

- Mechanism : It decomposes in water to release hydrogen peroxide, which acts as a bleaching agent .

- Temperature Activation : Typically activated at temperatures above 60°C, but can be combined with activators like tetraacetylethylenediamine (TAED) to function effectively at lower temperatures (40–60°C) .

Pharmaceuticals

The compound is utilized in various pharmaceutical applications due to its antiseptic properties.

- Dental Applications : Sodium perborate is employed in dentistry for tooth whitening and as a disinfectant for minor wounds and oral care products .

- Ophthalmic Solutions : It serves as a preservative in eye drops, where it degrades into non-toxic byproducts .

Cosmetics

In cosmetic formulations, sodium perborate acts as an oxidizing agent in hair dyeing and permanent waving processes. Its stable nature makes it a preferred choice over more aggressive bleaching agents .

Environmental Applications

Sodium perborate is explored for its potential in environmental remediation due to its ability to generate reactive oxygen species that can degrade organic pollutants .

Comparative Analysis of Sodium Perborate Forms

| Property | Monohydrate (NaBO₃·H₂O) | Tetrahydrate (NaBO₃·4H₂O) |

|---|---|---|

| Active Oxygen Content | Minimum 15% | Minimum 10% |

| Heat Stability | Higher | Lower |

| Dissolution Rate | Higher | Lower |

| Common Uses | Low-temperature washes | General detergents |

Case Study 1: Laundry Detergent Formulation

A study published in the Journal of Surfactants and Detergents demonstrated that incorporating sodium perborate tetrahydrate into laundry detergents significantly improved stain removal performance compared to formulations without it. The study highlighted its effectiveness at lower wash temperatures when paired with TAED.

Case Study 2: Dental Product Efficacy

Research conducted by the American Dental Association showed that sodium perborate used in tooth whitening products effectively reduced discoloration without damaging enamel, providing a safer alternative to traditional bleaching agents.

Eigenschaften

Molekularformel |

BH8NaO7 |

|---|---|

Molekulargewicht |

153.86 g/mol |

IUPAC-Name |

sodium;3-oxidodioxaborirane;tetrahydrate |

InChI |

InChI=1S/BO3.Na.4H2O/c2-1-3-4-1;;;;;/h;;4*1H2/q-1;+1;;;; |

InChI-Schlüssel |

IBDSNZLUHYKHQP-UHFFFAOYSA-N |

SMILES |

B1(OO1)[O-].O.O.O.O.[Na+] |

Kanonische SMILES |

B1(OO1)[O-].O.O.O.O.[Na+] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.